molecular formula C20H18ClN3O2S B15033563 N-{(E)-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}tetrahydrothiophen-3-amine 1,1-dioxide

N-{(E)-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}tetrahydrothiophen-3-amine 1,1-dioxide

Cat. No.: B15033563
M. Wt: 399.9 g/mol
InChI Key: STVGUHIUFXFTNG-UHFFFAOYSA-N
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Description

The compound N-{(E)-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}tetrahydrothiophen-3-amine 1,1-dioxide is a pyrazole-based heterocyclic derivative featuring a 4-chlorophenyl group at position 3, a phenyl group at position 1, and a methylidene-linked tetrahydrothiophen-3-amine 1,1-dioxide moiety. This sulfone group introduces strong electron-withdrawing characteristics, which may influence its electronic distribution and intermolecular interactions. Structural elucidation of such compounds typically employs X-ray crystallography, with refinement via SHELXL and visualization tools like WinGX/ORTEP .

Properties

Molecular Formula

C20H18ClN3O2S

Molecular Weight

399.9 g/mol

IUPAC Name

1-[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]-N-(1,1-dioxothiolan-3-yl)methanimine

InChI

InChI=1S/C20H18ClN3O2S/c21-17-8-6-15(7-9-17)20-16(12-22-18-10-11-27(25,26)14-18)13-24(23-20)19-4-2-1-3-5-19/h1-9,12-13,18H,10-11,14H2

InChI Key

STVGUHIUFXFTNG-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1N=CC2=CN(N=C2C3=CC=C(C=C3)Cl)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{(E)-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}tetrahydrothiophen-3-amine 1,1-dioxide typically involves multiple steps. One common route includes the formation of a Schiff base through the condensation of an aldehyde with an amine. The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the condensation reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-{(E)-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}tetrahydrothiophen-3-amine 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents to the chlorophenyl ring.

Scientific Research Applications

N-{(E)-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}tetrahydrothiophen-3-amine 1,1-dioxide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.

    Industry: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N-{(E)-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}tetrahydrothiophen-3-amine 1,1-dioxide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its pyrazole and chlorophenyl groups. These interactions can modulate biological pathways, leading to various effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Analogous Compounds

Key Structural and Functional Comparisons

The compound’s closest structural analogs include chlorophenyl-substituted heterocycles with variations in substituent positions, heterocyclic cores, and functional groups. Below is a detailed comparison with the compound (E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione (summarized in ) :

Parameter Target Compound Compound
Core Heterocycle 1H-pyrazole 1H-1,2,4-triazole-5(4H)-thione
Substituents 4-chlorophenyl (position 3), phenyl (position 1) 2-chlorophenyl (positions 3 and 4)
Functional Groups Tetrahydrothiophen-3-amine 1,1-dioxide (sulfone group) Thione (C=S), benzylideneamino group
Hydrogen Bonding Likely involves N–H···O/S interactions (inferred from sulfone group) N–H···O, N–H···S, and O–H···S interactions forming hexamers
Electronic Effects Strong electron-withdrawing sulfone group enhances polarity Thione group contributes to π-conjugation and redox activity
Crystallography Tools SHELXL (refinement), WinGX/ORTEP (visualization) Similar tools likely used for data collection and refinement
Potential Applications Drug candidates (pyrazole scaffold), agrochemicals Supramolecular chemistry (hydrogen-bonded networks), catalysis

Discussion of Key Differences

Substituent Position and Electronic Impact :

  • The target compound’s 4-chlorophenyl group (vs. 2-chlorophenyl in ) alters steric and electronic environments. Para-substitution on the phenyl ring may enhance molecular symmetry and packing efficiency in crystals.
  • The sulfone group (1,1-dioxide) in the target compound increases hydrophilicity and hydrogen-bonding capacity compared to the thione (C=S) group in ’s compound .

Heterocyclic Core Reactivity: Pyrazole (target) vs.

Software-Driven Structural Insights: Both compounds benefit from crystallographic refinement via SHELXL and visualization through ORTEP .

Implications for Research and Development

The structural differences highlighted above underscore the importance of substituent positioning and heterocycle selection in tuning physicochemical properties. For instance:

  • Drug Design : The target compound’s sulfone group could improve solubility relative to thione-based analogs, a critical factor in bioavailability.
  • Materials Science : The hydrogen-bonding propensity of both compounds suggests utility in designing crystalline materials with tailored porosity or conductivity.

Further studies should prioritize experimental validation of these hypotheses, leveraging crystallographic and computational tools referenced herein .

Biological Activity

N-{(E)-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}tetrahydrothiophen-3-amine 1,1-dioxide is a compound of interest due to its potential pharmacological activities. This article reviews the biological activity of this compound, focusing on its synthesis, structure-activity relationships (SAR), and relevant case studies.

Synthesis and Characterization

The synthesis of the compound typically involves multi-step reactions that incorporate various functional groups. The characterization includes techniques such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) to confirm the molecular structure. For instance, the IR spectrum may show characteristic peaks corresponding to functional groups present in the compound, while NMR provides insights into the molecular environment of hydrogen atoms.

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor properties. Specifically, compounds related to N-{(E)-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene} have shown potential against various cancer cell lines. For example, studies have reported IC50 values indicating effective inhibition of cell proliferation in non-small cell lung cancer and colon cancer models .

CompoundCell LineIC50 (µM)Reference
N-{(E)-...}HCT-1573
N-{(E)-...}NCI-H2384

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Pyrazole derivatives have demonstrated activity against various bacterial strains and fungi, suggesting potential applications in treating infections. Notably, certain derivatives showed significant antifungal activity against pathogens like Cytospora sp. and Fusarium solani .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has been documented, with some compounds exhibiting inhibition of cyclooxygenase enzymes (COX). This inhibition is crucial as COX enzymes are involved in the inflammatory process. The structure of the pyrazole ring appears to play a significant role in modulating these effects .

Structure-Activity Relationships (SAR)

Understanding the SAR is vital for optimizing the biological activity of pyrazole derivatives. Modifications at specific positions on the pyrazole ring can enhance or diminish activity. For instance, substituents like halogens or alkyl groups can significantly influence potency and selectivity against target enzymes or receptors .

Case Studies

  • Antitumor Efficacy : A study evaluated a series of pyrazole derivatives against multiple cancer cell lines, highlighting that modifications on the phenyl ring improved cytotoxicity significantly.
  • Antimicrobial Testing : Another investigation focused on a subset of pyrazole compounds that demonstrated broad-spectrum antimicrobial activity, leading to their consideration as lead compounds for further development.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing the compound, and how can reaction conditions be systematically optimized?

  • Methodology : Begin with condensation reactions between pyrazole and tetrahydrothiophene precursors under reflux in anhydrous ethanol or methanol, using catalytic HCl (0.1–1.0 mol%) to facilitate imine bond formation . Monitor reaction progress via TLC or HPLC. Optimize solvent polarity, temperature (70–90°C), and stoichiometry (1:1.2 molar ratio of aldehyde to amine) to maximize yield. Purify via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .

Q. How can the molecular structure and purity of the compound be confirmed post-synthesis?

  • Methodology : Use single-crystal X-ray diffraction (SC-XRD) with SHELXL for structure refinement . Validate crystallographic data using WinGX (R-factor < 0.05) and check for disorder using PLATON . Complement with spectroscopic analysis:

  • NMR : Assign peaks using 1H^1H- and 13C^{13}C-NMR in DMSO-d6d_6, focusing on imine proton (δ 8.2–8.5 ppm) and sulfone groups (δ 3.1–3.5 ppm for tetrahydrothiophene protons) .
  • Mass spectrometry : Confirm molecular ion ([M+H]+^+) via ESI-MS with <2 ppm error .

Advanced Research Questions

Q. How can hydrogen-bonding networks and supramolecular interactions in the crystal lattice be analyzed?

  • Methodology : Use SHELXPRO to extract hydrogen-bond geometry (D–H···A distances and angles) from SC-XRD data . Visualize interactions with Mercury or ORTEP, focusing on N–H···O/S and C–H···π interactions . Quantify packing efficiency via Hirshfeld surface analysis (CrystalExplorer) to identify dominant interactions (e.g., H···Cl contacts in chlorophenyl groups) .

Q. What computational strategies are recommended to study electronic properties and reactivity?

  • Methodology : Perform density functional theory (DFT) calculations (B3LYP/6-311++G(d,p)) in Gaussian 16 to map electrostatic potential (ESP) surfaces and frontier molecular orbitals (HOMO-LUMO gap) . Use Multiwfn to calculate electron localization function (ELF) and local ionization potential (LIP) to predict nucleophilic/electrophilic sites . Compare with experimental UV-Vis spectra (λmax in DMSO) to validate computational models .

Q. How should researchers resolve contradictions between crystallographic data and computational bond-length predictions?

  • Methodology : Cross-validate SC-XRD bond lengths (C–N imine: ~1.28 Å) with DFT-optimized geometries. If discrepancies exceed 0.02 Å, reassess basis set adequacy (e.g., switch to def2-TZVP) or check for crystal-packing effects (e.g., steric strain from chlorophenyl groups) . Use the checkCIF tool to identify systematic errors (e.g., over-refinement of anisotropic displacement parameters) .

Q. What approaches are suitable for analyzing electron density topology in the sulfone moiety?

  • Methodology : Conduct a quantum theory of atoms in molecules (QTAIM) analysis using Multiwfn. Integrate electron density (ρ) and Laplacian (∇²ρ) at bond critical points (BCPs) to characterize S=O bonds (ρ ≈ 0.35 e/ų, ∇²ρ ≈ –3.0 e/Å⁵) . Compare with sulfone-containing analogs (e.g., tetrahydrothiophene 1,1-dioxide derivatives) to assess resonance effects .

Q. How can solvent effects on conformational stability be systematically evaluated?

  • Methodology : Perform molecular dynamics (MD) simulations (AMBER or GROMACS) in explicit solvents (e.g., DMSO, water). Monitor dihedral angles (pyrazole-thiophene linkage) over 100 ns trajectories. Validate with variable-temperature NMR (VT-NMR) in DMSO-d6d_6 (298–358 K) to detect rotamer populations .

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